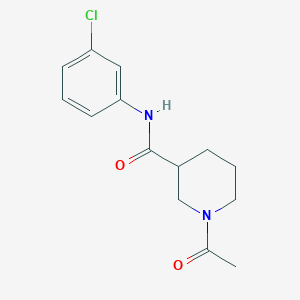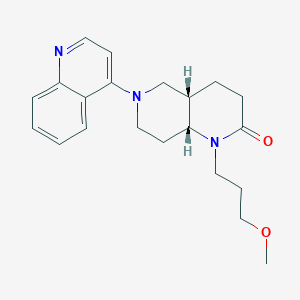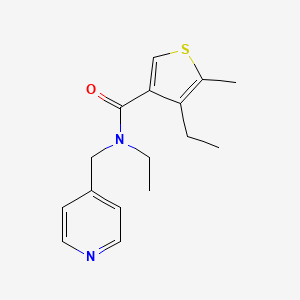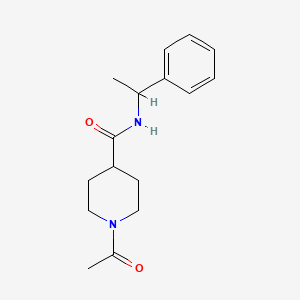
1-acetyl-N-(3-chlorophenyl)-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-N-(3-chlorophenyl)-3-piperidinecarboxamide, also known as CPCA, is a chemical compound that belongs to the class of piperidinecarboxamides. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids in the body. CPCA has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and depression.
Mecanismo De Acción
1-acetyl-N-(3-chlorophenyl)-3-piperidinecarboxamide works by inhibiting the activity of FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, 1-acetyl-N-(3-chlorophenyl)-3-piperidinecarboxamide increases the levels of endocannabinoids in the body, which can activate the cannabinoid receptors CB1 and CB2 and produce various physiological effects.
Biochemical and Physiological Effects:
1-acetyl-N-(3-chlorophenyl)-3-piperidinecarboxamide has been shown to produce a range of biochemical and physiological effects in preclinical studies. These include analgesia, anti-inflammatory effects, anxiolytic effects, and antidepressant effects. 1-acetyl-N-(3-chlorophenyl)-3-piperidinecarboxamide has also been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-acetyl-N-(3-chlorophenyl)-3-piperidinecarboxamide in lab experiments is its high selectivity and potency for FAAH inhibition. This allows researchers to study the effects of endocannabinoids in a more precise and controlled manner. However, one of the limitations of using 1-acetyl-N-(3-chlorophenyl)-3-piperidinecarboxamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the research of 1-acetyl-N-(3-chlorophenyl)-3-piperidinecarboxamide and FAAH inhibition. One area of interest is the development of more potent and selective FAAH inhibitors that can be used for therapeutic purposes. Another area of interest is the investigation of the role of FAAH in other physiological systems, such as the immune system and the cardiovascular system. Additionally, there is a need for further research on the long-term effects of FAAH inhibition and the potential risks associated with chronic use of FAAH inhibitors.
Métodos De Síntesis
The synthesis of 1-acetyl-N-(3-chlorophenyl)-3-piperidinecarboxamide involves the reaction of 3-chlorobenzoyl chloride with piperidine to form 3-chlorobenzoylpiperidine, which is then reacted with acetic anhydride to produce 1-acetyl-N-(3-chlorophenyl)-3-piperidinecarboxamide. The overall yield of the synthesis process is around 50%.
Aplicaciones Científicas De Investigación
1-acetyl-N-(3-chlorophenyl)-3-piperidinecarboxamide has been widely used in scientific research to investigate the role of FAAH in the endocannabinoid system and its potential therapeutic applications. Studies have shown that 1-acetyl-N-(3-chlorophenyl)-3-piperidinecarboxamide can increase the levels of endocannabinoids in the body, which can lead to analgesic, anti-inflammatory, anxiolytic, and antidepressant effects.
Propiedades
IUPAC Name |
1-acetyl-N-(3-chlorophenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-10(18)17-7-3-4-11(9-17)14(19)16-13-6-2-5-12(15)8-13/h2,5-6,8,11H,3-4,7,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYVDVOOYWTSJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-N-(3-chlorophenyl)-3-piperidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(5-chloro-2-methylphenyl)-2-cyclohexylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5305309.png)
![4-(1H-imidazol-1-yl)-6-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5305319.png)
![4-[3-benzoyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B5305352.png)
![1-(2-methyl-3-furoyl)-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5305355.png)
![5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5305363.png)

![4-[(ethylsulfonyl)(methyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5305376.png)

![3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5305385.png)
![3-chloro-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B5305395.png)

![2,6-dimethyl-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine](/img/structure/B5305408.png)